bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole
Description
bis[3-(Trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole is a tetrazole derivative featuring two 3-(trifluoromethyl)phenyl substituents attached to a 1H-1,2,3,4-tetrazole core. Tetrazoles are nitrogen-rich heterocycles widely used in medicinal chemistry, agrochemicals, and materials science due to their metabolic stability and ability to mimic carboxylic acid functionalities .
Properties
IUPAC Name |
1,5-bis[3-(trifluoromethyl)phenyl]tetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8F6N4/c16-14(17,18)10-4-1-3-9(7-10)13-22-23-24-25(13)12-6-2-5-11(8-12)15(19,20)21/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNFEKWPDWJILQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C(F)(F)F)C2=NN=NN2C3=CC=CC(=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8F6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole typically involves the reaction of 3-(trifluoromethyl)phenylhydrazine with sodium azide under acidic conditions. The reaction proceeds through the formation of an intermediate diazonium salt, which subsequently undergoes cyclization to form the tetrazole ring.
Industrial Production Methods: Industrial production of this compound may involve optimization of the reaction conditions to enhance yield and purity. This includes controlling the temperature, pH, and concentration of reactants. Additionally, the use of catalysts and solvents can be tailored to improve the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions: Bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The trifluoromethyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or organometallic compounds can facilitate substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield tetrazole oxides, while reduction can produce amines.
Scientific Research Applications
Pharmaceutical Applications
Biological Activity
The tetrazole ring in bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole is structurally similar to other bioactive tetrazoles known for their pharmacological properties. Research indicates that tetrazoles can mimic carboxylic acids in biological systems, potentially enhancing their binding interactions with various biological targets such as proteins and nucleic acids. This suggests that this compound may exhibit anti-inflammatory and analgesic properties akin to other tetrazole derivatives.
Case Studies
- Inhibition of Biological Pathways : Studies have shown that related compounds can inhibit pathways such as the NF-κB signaling pathway, which is crucial in cancer development. The structural similarity of this compound to these inhibitors suggests potential for similar applications in oncology .
Material Science Applications
Energetic Materials
The compound's ability to undergo rapid chemical reactions makes it a candidate for use in energetic materials. The presence of trifluoromethyl groups enhances its stability and energy release characteristics when subjected to thermal or mechanical stimuli. This property is essential for developing materials used in explosives or propellants.
Crystallization Properties
The crystallization of this compound in a non-centrosymmetric space group indicates unique optical and electronic properties that can be exploited in photonic applications or as nonlinear optical materials.
Chemical Synthesis Applications
Nucleic Acid Synthesis
this compound has been identified as an effective activator in the phosphoramidite method of nucleic acid synthesis. It facilitates the dehydration condensation between nucleotide units and solid-phase supports during oligonucleotide synthesis. This application underscores its utility in biochemistry and molecular biology research .
Comparative Analysis with Related Compounds
To better understand the unique features of this compound compared to other tetrazole derivatives, the following table summarizes key characteristics:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(Trifluoromethyl)-1H-tetrazole | Structure | Simpler structure; used in pharmaceuticals |
| 5-(Phenyl)-1H-tetrazole | Structure | Lacks trifluoromethyl groups; different electronic properties |
| 5-(Chloro)-1H-tetrazole | Structure | Halogenated; different reactivity profile |
The dual trifluoromethyl substitution in this compound enhances its lipophilicity and alters interaction dynamics compared to simpler tetrazoles.
Mechanism of Action
The mechanism of action of bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole involves its interaction with molecular targets through its trifluoromethyl groups and tetrazole ring. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The specific pathways involved depend on the context of its application, such as its use in pharmaceuticals or materials science.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following comparison focuses on structurally analogous heterocyclic compounds with trifluoromethylphenyl substituents, emphasizing synthesis, physicochemical properties, and biological activity. Data are derived from the provided evidence and extrapolated to contextualize bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole.
Structural Analogs in Heterocyclic Chemistry
Key Observations
- Substituent Effects: Trifluoromethyl groups enhance lipophilicity and metabolic stability, as seen in compounds [8] and [11-12]. However, bulky substituents (e.g., 3,5-bis(trifluoromethyl)phenyl in [11]) reduce synthetic yields (26%) compared to mono-trifluoromethyl derivatives (80% for [12]) . Chlorine substituents (e.g., in [8] and [12]) may improve crystallinity, as evidenced by higher melting points (192°C for [8]).
Heterocycle Core Differences :
- Tetrazoles (e.g., the target compound) typically exhibit greater acidity (pKa ~4.5–5.5) compared to triazoles (pKa ~8–10) due to increased nitrogen content, enhancing their utility as bioisosteres .
- Thiadiazoles (e.g., [8]) introduce sulfur atoms, which can alter electronic properties and binding affinities in biological systems.
Biological Activity
Bis[3-(trifluoromethyl)phenyl]-1H-1,2,3,4-tetrazole (BTPT) is a synthetic compound characterized by two trifluoromethyl-substituted phenyl groups attached to a tetrazole ring. This unique structure potentially influences its biological activity, particularly in pharmacological applications. The molecular formula for BTPT is with a molar mass of approximately 358.24 g/mol .
Structural Characteristics
The compound exhibits significant steric hindrance due to the presence of trifluoromethyl groups, which impacts its chemical behavior and interactions within biological systems. The arrangement of the aromatic rings relative to the tetrazole moiety is twisted, contributing to its distinct physical and chemical properties .
Biological Activity Overview
Tetrazole derivatives are known for their diverse biological activities, including anti-inflammatory, analgesic, and potential anticancer properties. BTPT may exhibit similar pharmacological effects due to its structural similarity to other bioactive tetrazoles. Research indicates that tetrazoles can mimic carboxylic acids in biological systems, influencing binding interactions with various biological targets .
Although the precise mechanism of action for BTPT remains poorly understood due to limited research, it is hypothesized that the compound's tetrazole ring and trifluoromethyl groups facilitate interactions with biological macromolecules such as proteins and nucleic acids. These interactions may include hydrogen bonding and π-π stacking, enhancing binding affinity and specificity toward target receptors .
Comparative Analysis with Similar Compounds
The following table summarizes some structurally similar compounds and their unique features:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5-(Trifluoromethyl)-1H-tetrazole | 5-(Trifluoromethyl)-1H-tetrazole | Simpler structure; used in pharmaceuticals |
| 5-(Phenyl)-1H-tetrazole | 5-(Phenyl)-1H-tetrazole | Lacks trifluoromethyl groups; different electronic properties |
| 5-(Chloro)-1H-tetrazole | 5-(Chloro)-1H-tetrazole | Halogenated; different reactivity profile |
The dual trifluoromethyl substitution in BTPT enhances its lipophilicity compared to simpler tetrazoles, potentially altering interaction dynamics within biological systems .
Case Studies and Research Findings
Recent studies have explored the biological activity of tetrazole derivatives, establishing their potential as therapeutic agents:
- Anticancer Activity : Research has indicated that certain tetrazole derivatives exhibit significant cytotoxic effects against various cancer cell lines. For example, compounds structurally related to BTPT have shown promising results in inhibiting tumor growth .
- Anti-inflammatory Properties : Other studies have highlighted the anti-inflammatory effects of tetrazoles, suggesting that BTPT could be beneficial in treating inflammatory conditions due to its structural characteristics .
- Binding Affinity Studies : Investigations into the binding interactions of tetrazoles with proteins suggest that BTPT may effectively interact with target receptors through specific molecular interactions, enhancing its pharmacological potential .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
